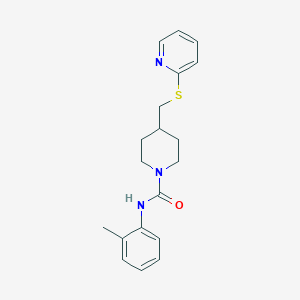

4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrogenous heterocyclic compounds, such as those related to 4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide, often involves multi-step reactions that may include nucleophilic aromatic substitution, acylation, and deprotection steps. For instance, the synthesis of a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, was achieved through a three-step process that included nucleophilic aromatic substitution, hydrogenation, and iodination, which required careful optimization for scale-up . Similarly, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involved acylation of 4-aminopyridine and subsequent deprotection and salt formation, yielding a product with high purity that could be scaled up for production .

Molecular Structure Analysis

The molecular structure of related nitrogenous compounds has been characterized using various spectroscopic techniques such as FTIR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using these methods, and its optimal molecular structure was determined by density functional theory (DFT) calculations, which were compared with X-ray diffraction values . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of antiemetic agents from the 4-piperazinopyrimidine series involved the separation of isomers formed during the nucleophilic attack of amines on 2,4,6-trichloropyrimidine . The reaction conditions for each step in the synthesis of related compounds must be optimized to ensure the successful production of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using computational methods such as DFT and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. For instance, the physical properties of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide were calculated using the Swiss ADME online tool, and its antimicrobial activity was studied using the disk well diffusion method . These analyses are crucial for understanding the potential applications and safety profiles of new chemical entities.

Aplicaciones Científicas De Investigación

Anti-angiogenic and DNA Cleavage Activities

Compounds with structural similarities to "4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide" have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer research, particularly in exploring new anticancer agents by inhibiting angiogenesis and affecting DNA integrity (Vinaya et al., 2017).

Glycine Transporter 1 Inhibition

Another study identified compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These findings highlight the potential use of similar compounds in neurological research, particularly in understanding neurotransmitter regulation and exploring treatments for related disorders (Shuji et al., 2016).

PCSK9 mRNA Translation Inhibition

Research into N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides revealed their ability to inhibit PCSK9 mRNA translation, suggesting a potential application in cardiovascular research, particularly in developing therapies for hypercholesterolemia (Allyn et al., 2018).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-15-6-2-3-7-17(15)21-19(23)22-12-9-16(10-13-22)14-24-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNZFLXKNFOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)